N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE
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Overview
Description
N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Substitution Reactions:
Oxazole Ring Formation: The oxazole ring can be formed by the cyclization of an appropriate precursor, such as an α-haloketone with an amide.
Amide Coupling: The final step involves coupling the benzothiazole and oxazole moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: The chloro substituent on the benzothiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted benzothiazoles and oxazoles.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigating its effects on cellular processes and pathways.
Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would involve the interaction of the compound with specific molecular targets, such as enzymes or receptors. The benzothiazole and oxazole rings may play a role in binding to these targets, while the dimethylamino group could influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Known for their antimicrobial and anticancer properties.
Oxazole Derivatives: Often used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
The unique combination of benzothiazole and oxazole rings, along with the specific substituents, may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-methyl-1,2-oxazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S.ClH/c1-11-10-13(20-24-11)16(23)22(9-5-8-21(2)3)17-19-15-12(18)6-4-7-14(15)25-17;/h4,6-7,10H,5,8-9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISUVUJVNIIUJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=CC=C3Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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